molecular formula C15H22N2O4S B4593902 N-(1-methoxypropan-2-yl)-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide

N-(1-methoxypropan-2-yl)-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide

Cat. No.: B4593902
M. Wt: 326.4 g/mol
InChI Key: AFQZRCBXCJGREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methoxypropan-2-yl)-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide is a complex organic compound with a unique structure that includes an indole ring, a methoxypropan-2-yl group, and a methylsulfonyl group

Preparation Methods

The synthesis of N-(1-methoxypropan-2-yl)-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide involves several steps. One common method starts with the preparation of the indole ring, followed by the introduction of the methoxypropan-2-yl group and the methylsulfonyl group. The reaction conditions typically involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

N-(1-methoxypropan-2-yl)-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

    Hydrolysis: This reaction involves breaking down the compound into smaller units using water and acid or base catalysts

Scientific Research Applications

N-(1-methoxypropan-2-yl)-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(1-methoxypropan-2-yl)-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(1-methoxypropan-2-yl)-2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-10(9-21-3)16-15(18)12-5-6-14-13(8-12)7-11(2)17(14)22(4,19)20/h5-6,8,10-11H,7,9H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQZRCBXCJGREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)NC(C)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-methoxypropan-2-yl)-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide
Reactant of Route 2
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N-(1-methoxypropan-2-yl)-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(1-methoxypropan-2-yl)-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(1-methoxypropan-2-yl)-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(1-methoxypropan-2-yl)-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide
Reactant of Route 6
N-(1-methoxypropan-2-yl)-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide

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